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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the
Solid-State Structures and Experimental Protocols of Key 3-Chloro-2-hydroxybenzaldehyde
Derivatives.

This guide provides a comprehensive comparison of the single-crystal X-ray crystallographic
data for three derivatives of 3-Chloro-2-hydroxybenzaldehyde: 3-(chloromethyl)-2-
hydroxybenzaldehyde, 3-chloro-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide
monohydrate, and 3-chloro-5-fluoro-2-hydroxybenzaldehyde. Understanding the three-
dimensional structure of these compounds is crucial for rational drug design, polymorphism
screening, and the development of new materials. This document summarizes key
crystallographic parameters, details the experimental protocols for their synthesis and
crystallization, and visualizes the general workflow of X-ray crystallography.

Crystallographic Data Comparison

The solid-state structures of the three derivatives reveal distinct crystal packing and molecular
conformations influenced by their respective substituents. The following table summarizes the
key crystallographic data obtained from single-crystal X-ray diffraction studies.
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3-chloro-N'-(3-
3-(chloromethyl)-2-  ethoxy-2- 3-chloro-5-fluoro-2-
Parameter hydroxybenzaldehy hydroxybenzyliden hydroxybenzaldehy
de[1] e)benzohydrazide de[3]
monohydrate[2]
Formula CsH7CIO2 C16H15CIN203-H20 C7H4CIFO2
Molar Mass 170.59 g/mol 336.77 g/mol 174.55 g/mol
Crystal System Orthorhombic Orthorhombic Orthorhombic
Space Group P212121 Pnma Pna2.
a (A) 4.483(6) 4.631(2) 14.2730(13)
b (A) 12.521(18) 13.558(3) 12.7102(12)
c (A 13.71(2) 25.478(3) 3.7154(3)
a (%) 90 90 90
B () 90 90 90
y () 90 90 90
Volume (A3) 769.6(19) 1599.7(8) 674.02(10)
Z 4 4 4
Temperature (K) 293 298 Not specified
R-factor 0.033 0.067 Not specified

Key Structural Insights

3-(chloromethyl)-2-hydroxybenzaldehyde: In this structure, the hydroxyl and aldehyde groups

are coplanar with the benzene ring, with a maximum deviation of 0.018(3) A.[1] An

intramolecular O—H---O hydrogen bond is observed between the hydroxyl and aldehyde

groups.[1] The plane containing the chlorine, carbon, and adjacent carbon atom is nearly

perpendicular to the benzene ring, with a dihedral angle of 83.7(2)°.[1]
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3-chloro-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate: This Schiff base
derivative crystallizes with a molecule of water.[2] The Schiff base molecule features an
intramolecular O—H---N hydrogen bond.[2] The two benzene rings are not coplanar, exhibiting
a dihedral angle of 20.5(5)°.[2] The crystal structure is stabilized by intermolecular N—H---O
and O—H---O hydrogen bonds, which link the Schiff base and water molecules into layers.[2]

3-chloro-5-fluoro-2-hydroxybenzaldehyde: This dihalogenated derivative is planar, with an RMS
deviation of 0.0135 A for all non-hydrogen atoms.[3] Similar to the other derivatives, it displays
an intramolecular O—H---O hydrogen bond between the phenolic hydrogen and the formyl
oxygen.[3] The crystal packing is characterized by weak intermolecular C—H-:-O, C—H--F,
and F---O interactions, as well as offset face-to-face m-stacking.[3]

Experimental Protocols
Synthesis and Crystallization

1. 3-(chloromethyl)-2-hydroxybenzaldehyde: This compound was synthesized as an
unexpected byproduct.[1] A mixture of salicylaldehyde (30.5 g), paraformaldehyde (13.5 g), and
concentrated HCI (150 ml) was stirred at room temperature for 48 hours. The resulting
precipitate, primarily 5-(chloromethyl)-2-hydroxybenzaldehyde, was filtered and washed with
0.5% NaHCOs solution and water. The moist precipitate was then dried under vacuum for
approximately three months, during which time block-shaped colorless crystals of 3-
(chloromethyl)-2-hydroxybenzaldehyde appeared on the surface.[1]

2. 3-chloro-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate: 3-Ethoxy-2-
hydroxybenzaldehyde (0.166 g, 1 mmol) and 3-chlorobenzohydrazide (0.171 g, 1 mmol) were
dissolved in 30 ml of 95% ethanol.[2] The mixture was refluxed with stirring for 10 minutes and
then cooled to room temperature. The resulting clear, colorless solution was allowed to slowly
evaporate in air for one week, yielding colorless, block-shaped crystals suitable for X-ray
diffraction.[2]

3. 3-chloro-5-fluoro-2-hydroxybenzaldehyde: This compound can be synthesized via the
formylation of 2-chloro-4-fluorophenol with chloroform by refluxing with concentrated aqueous
NaOH.[3] For crystallographic studies, the compound was purchased from a commercial
supplier and used as received. Crystals were presumably obtained by standard recrystallization
techniques, though the specific solvent and conditions are not detailed in the cited literature.[3]
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Single-Crystal X-ray Diffraction

The general workflow for single-crystal X-ray diffraction is depicted in the diagram below. For
the derivatives discussed, data were collected using Bruker APEXIlI CCD area-detector
diffractometers with Mo Ka radiation (A = 0.71073 A).[1][2] The structures were solved using
direct methods and refined by full-matrix least-squares on F2.
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General Workflow for Single-Crystal X-ray Crystallography
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A generalized workflow for single-crystal X-ray crystallography.
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This guide highlights the structural diversity among derivatives of 3-Chloro-2-
hydroxybenzaldehyde. The presented data and protocols serve as a valuable resource for
researchers in medicinal chemistry and materials science, aiding in the design and synthesis of
novel compounds with tailored solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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